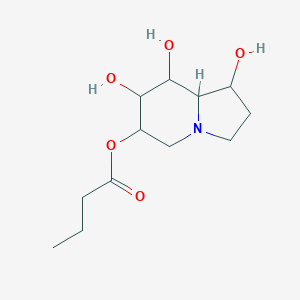
Celgosivir
描述
Celgosivir is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a butanoate ester, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Celgosivir typically involves the esterification of the corresponding alcohol with butanoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
Celgosivir undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
科学研究应用
Celgosivir has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Celgosivir involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester functionality allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
相似化合物的比较
Similar Compounds
Celgosivir: An antiviral drug with a similar indolizidine structure.
Phyltetralin: A compound with similar hydroxyl groups and biological activity.
Uniqueness
This compound is unique due to its specific combination of hydroxyl groups and ester functionality, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
属性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
(1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl) butanoate |
InChI |
InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3 |
InChI 键 |
HTJGLYIJVSDQAE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OC1CN2CCC(C2C(C1O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













